molecular formula C11H12 B14682649 1-(Buta-1,3-dien-1-yl)-4-methylbenzene CAS No. 33356-85-3

1-(Buta-1,3-dien-1-yl)-4-methylbenzene

Cat. No.: B14682649
CAS No.: 33356-85-3
M. Wt: 144.21 g/mol
InChI Key: ORXIJERJPHJZQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Buta-1,3-dien-1-yl)-4-methylbenzene, also known as 4-methyl-1-phenyl-1,3-butadiene, is an organic compound that belongs to the class of aromatic hydrocarbons. This compound features a benzene ring substituted with a butadiene chain at the para position relative to a methyl group. It is of significant interest in organic chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Buta-1,3-dien-1-yl)-4-methylbenzene can be synthesized through various methods. One common approach involves the reaction of functionalized vinyl phosphates with aryllithium reagents. This method allows for the smooth conversion of vinyl phosphates into tri- and tetrasubstituted buta-1,3-dienes . Another method involves the base-catalyzed isomerization of alkynes, which provides high yields of the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalytic processes to ensure high efficiency and yield. The specific conditions and catalysts used can vary depending on the desired purity and application of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Buta-1,3-dien-1-yl)-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bonds in the butadiene chain to single bonds, resulting in saturated hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(Buta-1,3-dien-1-yl)-4-methylbenzene has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals and agrochemicals.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 1-(Buta-1,3-dien-1-yl)-4-methylbenzene exerts its effects depends on the specific reaction or applicationThese structural features allow it to participate in various chemical reactions, such as Diels-Alder reactions, which are commonly used in organic synthesis .

Comparison with Similar Compounds

    1-(Buta-1,3-dien-1-yl)benzene: Lacks the methyl group on the benzene ring, resulting in different reactivity and properties.

    1-(Buta-1,3-dien-1-yl)-2-methylbenzene: The methyl group is positioned ortho to the butadiene chain, affecting the compound’s steric and electronic properties.

    1-(Buta-1,3-dien-1-yl)-3-methylbenzene: The methyl group is positioned meta to the butadiene chain, leading to variations in reactivity.

Uniqueness: 1-(Buta-1,3-dien-1-yl)-4-methylbenzene is unique due to the specific positioning of the methyl group and the butadiene chain on the benzene ring. This arrangement influences its chemical behavior and makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

33356-85-3

Molecular Formula

C11H12

Molecular Weight

144.21 g/mol

IUPAC Name

1-buta-1,3-dienyl-4-methylbenzene

InChI

InChI=1S/C11H12/c1-3-4-5-11-8-6-10(2)7-9-11/h3-9H,1H2,2H3

InChI Key

ORXIJERJPHJZQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.